molecular formula C16H14ClFN4S B301289 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole

5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole

Cat. No. B301289
M. Wt: 348.8 g/mol
InChI Key: ZCBZLQAKIOISGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases.

Mechanism of Action

5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole acts as a competitive inhibitor of the CFTR protein, binding to a specific site on the protein and preventing it from functioning normally. This inhibition leads to a reduction in the movement of chloride ions across cell membranes, which can have a variety of physiological effects.
Biochemical and Physiological Effects
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic applications in the treatment of cystic fibrosis, it has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.

Advantages and Limitations for Lab Experiments

One advantage of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole is its specificity for the CFTR protein, which allows for targeted inhibition of this protein without affecting other ion channels or transporters. However, one limitation of this molecule is its relatively low potency, which can make it difficult to achieve significant inhibition of the CFTR protein at lower concentrations.

Future Directions

There are several potential future directions for research on 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole. One area of focus could be on developing more potent inhibitors of the CFTR protein, which could lead to more effective treatments for cystic fibrosis and other diseases. Another potential direction could be on studying the long-term effects of CFTR inhibition on cell physiology and function, as well as its potential applications in other disease states. Additionally, research could be conducted to investigate the potential use of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole in combination with other drugs or therapies for the treatment of cystic fibrosis and other diseases.

Synthesis Methods

The synthesis of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole can be achieved through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl bromide with sodium sulfide to form the corresponding thiol. This thiol is then reacted with 3,4-dimethylphenylacetonitrile in the presence of sodium hydroxide to form the desired tetrazole ring.

Scientific Research Applications

5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases. It has been shown to inhibit the activity of the CFTR protein, which is involved in regulating the movement of ions across cell membranes. This inhibition can lead to increased hydration of mucus in the lungs of cystic fibrosis patients, making it easier to clear and reducing the risk of infection.

properties

Product Name

5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole

Molecular Formula

C16H14ClFN4S

Molecular Weight

348.8 g/mol

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole

InChI

InChI=1S/C16H14ClFN4S/c1-10-3-6-14(7-11(10)2)22-16(19-20-21-22)23-9-12-4-5-13(18)8-15(12)17/h3-8H,9H2,1-2H3

InChI Key

ZCBZLQAKIOISGR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.